4-Chloroquinoline-3-carbaldehyde hydrochloride
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Overview
Description
4-Chloroquinoline-3-carbaldehyde hydrochloride is a chemical compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinoline-3-carbaldehyde hydrochloride typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is known for its efficiency in producing quinoline derivatives with high yields. The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Meth-Cohn synthesis makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-3-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
4-Chloroquinoline-3-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloroquinoline-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt biological pathways, making it a valuable tool in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloroquinoline-3-carboxylic acid
- 4-Chloroquinoline-3-methanol
Comparison: While these compounds share a similar quinoline core structure, 4-chloroquinoline-3-carbaldehyde hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. For instance, the aldehyde group in this compound allows for specific interactions with biomolecules that are not possible with the carboxylic acid or methanol derivatives .
Properties
CAS No. |
1956355-14-8 |
---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4-chloroquinoline-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10;/h1-6H;1H |
InChI Key |
ZSCMWCWDIGEIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl.Cl |
Origin of Product |
United States |
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